![molecular formula C10H9BrClN3 B13047358 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13047358.png)
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, cyclopropyl, and methyl groups attached to a pyrrolopyrimidine core. It is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method involves the following steps:
Starting Material: 4-chloro-7H-pyrrolo[2,3-D]pyrimidine is used as the starting material.
Bromination: The starting material is dissolved in chloroform, and N-bromosuccinamide (NBS) is added.
Cyclopropyl and Methyl Group Introduction: The cyclopropyl and methyl groups are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
化学反応の分析
Types of Reactions
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: The presence of the cyclopropyl group allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
N-Bromosuccinamide (NBS): Used for bromination reactions.
Chloroform: Solvent for bromination reactions.
Alkylating Agents: Used for introducing cyclopropyl and methyl groups.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
Substituted Pyrrolopyrimidines: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Cyclized Products: Formed through cyclization reactions.
科学的研究の応用
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Used in the production of agrochemicals and dyestuffs
作用機序
The exact mechanism of action of 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The bromine and chlorine atoms, along with the cyclopropyl and methyl groups, contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the cyclopropyl and methyl groups.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the bromine, cyclopropyl, and methyl groups.
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine: Lacks the chlorine, cyclopropyl, and methyl groups
Uniqueness
The presence of the cyclopropyl and methyl groups in 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine makes it unique compared to its analogs. These groups enhance its chemical reactivity and potential biological activities, making it a valuable compound for various applications .
特性
分子式 |
C10H9BrClN3 |
|---|---|
分子量 |
286.55 g/mol |
IUPAC名 |
5-bromo-4-chloro-7-cyclopropyl-2-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H9BrClN3/c1-5-13-9(12)8-7(11)4-15(6-2-3-6)10(8)14-5/h4,6H,2-3H2,1H3 |
InChIキー |
ZVVZHYXPOWJWRR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=CN2C3CC3)Br)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


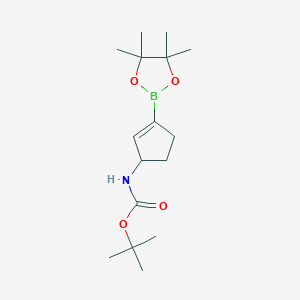
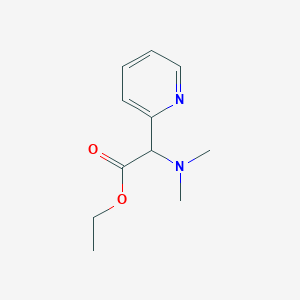

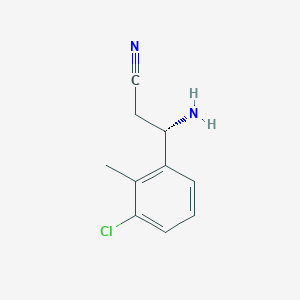

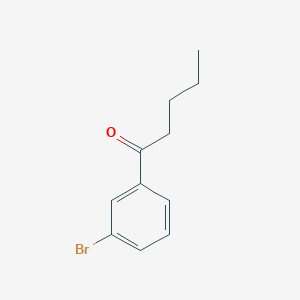

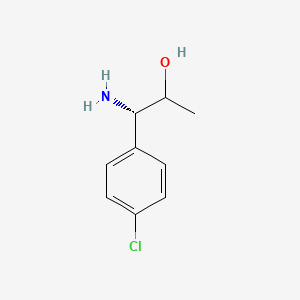
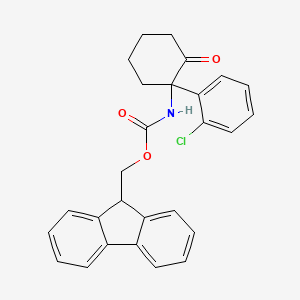
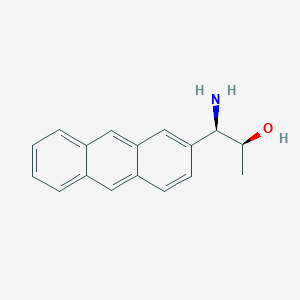

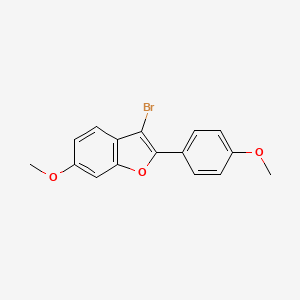
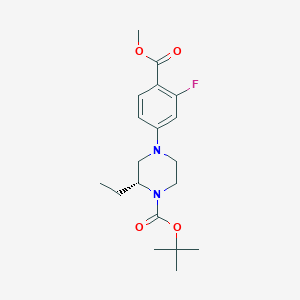
![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)
